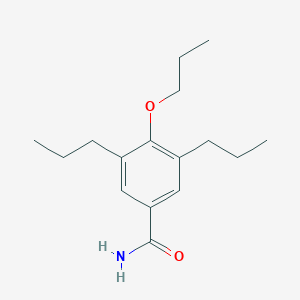

4-Propoxy-3,5-dipropylbenzamide

Beschreibung

4-Propoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position and propyl groups (-CH₂CH₂CH₃) at the 3- and 5-positions of the benzene ring. The amide functional group (-CONH₂) at the 1-position distinguishes it from ester or carboxylic acid analogs.

Eigenschaften

CAS-Nummer |

100243-37-6 |

|---|---|

Molekularformel |

C16H25NO2 |

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

4-propoxy-3,5-dipropylbenzamide |

InChI |

InChI=1S/C16H25NO2/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H2,17,18) |

InChI-Schlüssel |

NRCVQALKJYLUTK-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |

Kanonische SMILES |

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |

Andere CAS-Nummern |

100243-37-6 |

Synonyme |

3,5-Dipropyl-4-propoxybenzamide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Propoxy-3,5-dipropylbenzamide but differ in substituents, leading to distinct physicochemical and functional properties:

a) Methyl 4-Propoxy-3,5-dichlorobenzoate (4g)

- Structure : Propoxy group at the 4-position, chlorine atoms at 3- and 5-positions, and a methyl ester (-COOCH₃) at the 1-position.

- Key Differences :

- Chlorine substituents (electron-withdrawing) vs. propyl groups (electron-donating) influence electronic properties and reactivity.

- Ester group vs. amide group alters solubility and stability.

- Synthesis : Synthesized from 4-hydroxy-3,5-dichlorobenzoic acid using K₂CO₃ and iodopropane in DMF, yielding 78% as a yellow-brown oil .

b) 4-Propoxy-3,5-dichlorobenzoic Acid (5g)

- Structure : Propoxy and chlorine substituents at 4-, 3-, and 5-positions, with a carboxylic acid (-COOH) group.

- Key Differences :

c) N,N-Dimethyl-4-prop-2-enoxy-3,5-dipropylbenzamide

- Structure : Allyloxy (-OCH₂CH=CH₂) group at the 4-position and dimethylamide (-CON(CH₃)₂) at the 1-position.

- Dimethylamide reduces hydrogen-bonding capacity compared to the primary amide.

- Applications : Industrial use only, with restricted handling guidelines .

d) 4-Methallyloxy-3,5-dipropylbenzamide

Functional and Application Differences

- Electrophilic Reactivity :

- Biological Activity: Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares a benzene core but exhibits antioxidant properties due to phenolic groups, unlike the amide derivatives . The primary amide in this compound may enhance bioavailability compared to ester or dimethylamide analogs.

Physicochemical Properties

| Property | This compound (Predicted) | Methyl 4-propoxy-3,5-dichlorobenzoate | 4-Methallyloxy-3,5-dipropylbenzamide |

|---|---|---|---|

| Melting Point | ~100–120°C (estimated) | Oil (liquid at RT) | Likely solid |

| Solubility | Moderate in polar solvents | High in organic solvents | Low in water |

| Stability | Stable under inert conditions | Hydrolyzes to acid | Thermally stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.